![molecular formula C13H21N3O2S B14792240 Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a thiazole ring, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a thiazole compound under controlled conditions. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for yield and purity, often involving high-pressure and high-temperature conditions to accelerate the reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted thiazole derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and pyrrolidine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-[2-(methylamino)methyl]pyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate
- Tert-butyl (2R)-2-[(2S)-2-(methylcarbamoyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate is unique due to the presence of both a thiazole ring and a pyrrolidine ring in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to similar compounds that may only contain one of these rings.
Propiedades
Fórmula molecular |
C13H21N3O2S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-6-10(16)9-8-19-11(14-4)15-9/h8,10H,5-7H2,1-4H3,(H,14,15) |
Clave InChI |
KMJYDFOIIPQZMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)
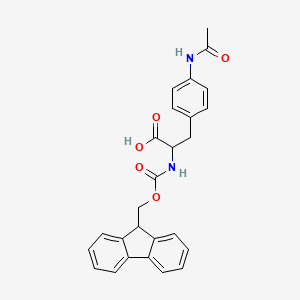
![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)

![sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate](/img/structure/B14792205.png)
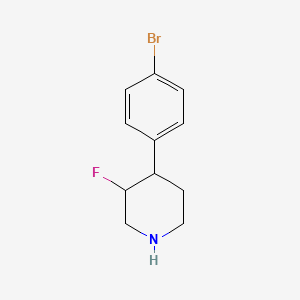
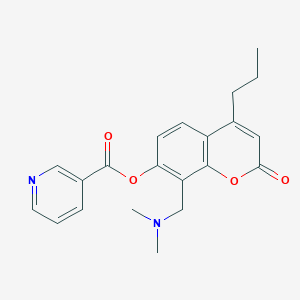
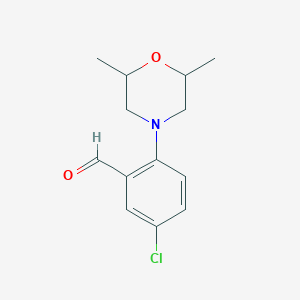
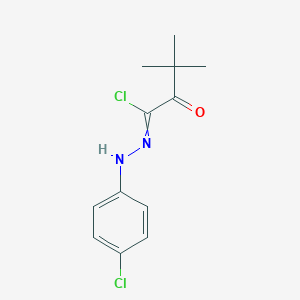
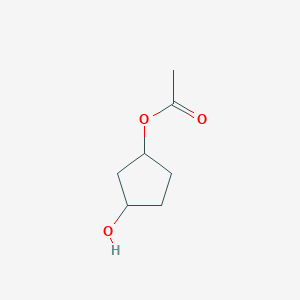
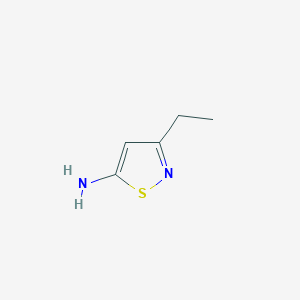
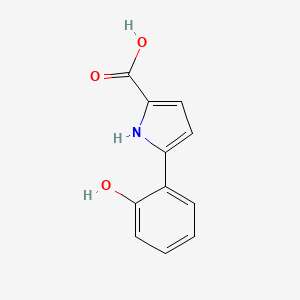
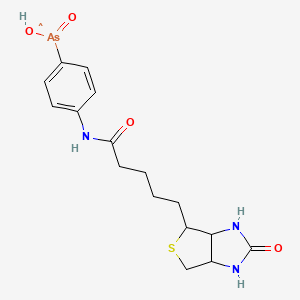
![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)
